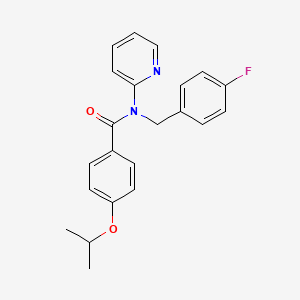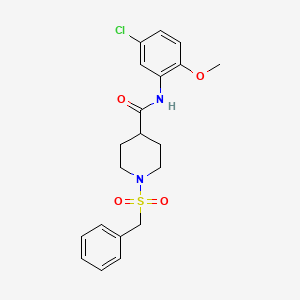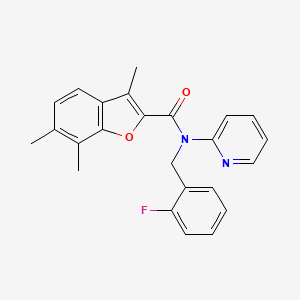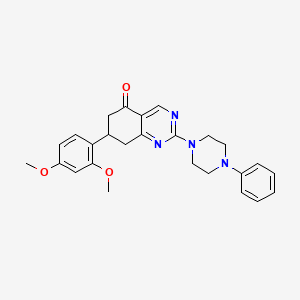![molecular formula C21H24ClFN2O3S2 B11346150 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11346150.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos, incluyendo la química medicinal y la ciencia de materiales. Este compuesto presenta un anillo de piperidina sustituido con un grupo carboxamida, un grupo sulfonil unido a una entidad bencílica y una cadena fenilsulfanyl etil. La presencia de átomos de cloro y flúor se suma a su reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida típicamente involucra múltiples pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra precursores apropiados como el 1,5-diaminopentano.
Introducción del grupo carboxamida: El grupo carboxamida se introduce a través de una reacción de amidación, a menudo utilizando reactivos como el carbonildiimidazol (CDI) o la N,N'-diciclohexilcarbodiimida (DCC).
Sulfonilación: El grupo sulfonil se agrega a través de una reacción de sulfonilación utilizando cloruros de sulfonilo en presencia de una base como la trietilamina.
Bencilación: La entidad bencílica se introduce a través de una reacción de sustitución nucleofílica, típicamente utilizando haluros de bencilo.
Fluoración y cloración:
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de los procesos para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfanyl se puede oxidar a una sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El grupo carboxamida se puede reducir a una amina utilizando agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: Los átomos de halógeno (cloro y flúor) pueden participar en reacciones de sustitución nucleofílica, permitiendo una mayor funcionalización del compuesto.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, m-CPBA.
Reducción: LiAlH4, borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos principales
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química medicinal: Este compuesto se puede explorar por su potencial como candidato a fármaco debido a su estructura compleja y la presencia de múltiples grupos funcionales que pueden interactuar con objetivos biológicos.
Ciencia de materiales: Las propiedades químicas únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con funcionalidades específicas, como polímeros o recubrimientos.
Estudios biológicos: Sus interacciones con enzimas o receptores se pueden estudiar para comprender su mecanismo de acción y sus posibles efectos terapéuticos.
Biología química: Se puede utilizar como una sonda para estudiar vías biológicas e interacciones moleculares.
Mecanismo De Acción
El mecanismo de acción de 1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida dependería de su objetivo biológico específico. Generalmente, el compuesto podría interactuar con proteínas o enzimas a través de enlaces de hidrógeno, interacciones hidrófobas e interacciones electrostáticas. La presencia de átomos de halógeno puede mejorar la afinidad de unión a través de enlaces de halógeno. Los grupos sulfonil y carboxamida pueden formar enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de enzimas o receptores, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[(2-clorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida
- 1-[(2-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida
- 1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(metilsulfanyl)etil]piperidina-4-carboxamida
Singularidad
1-[(2-cloro-6-fluorobencil)sulfonil]-N-[2-(fenilsulfanyl)etil]piperidina-4-carboxamida es única debido a la combinación de sus grupos funcionales y las posiciones específicas de los átomos de cloro y flúor en la entidad bencílica. Esta estructura única puede resultar en una reactividad química y actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H24ClFN2O3S2 |
|---|---|
Peso molecular |
471.0 g/mol |
Nombre IUPAC |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S2/c22-19-7-4-8-20(23)18(19)15-30(27,28)25-12-9-16(10-13-25)21(26)24-11-14-29-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,24,26) |
Clave InChI |
JKYHBXAHJPDUDG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)


![3,4,5-trimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11346104.png)


![7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346122.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylbenzamide](/img/structure/B11346125.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11346133.png)
